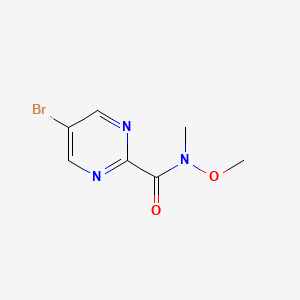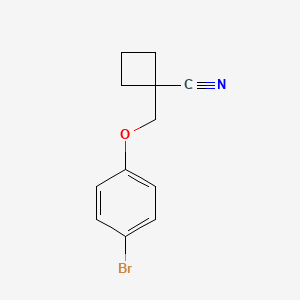
1-((4-Bromophenoxy)methyl)cyclobutanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Bromophenoxy)methyl)cyclobutanecarbonitrile, with the chemical formula C₁₂H₁₂BrNO, is a compound that combines a cyclobutane ring with a nitrile group and a bromophenyl moiety. Its molecular weight is 266.13 g/mol
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of 1-((4-Bromophenoxy)methyl)cyclobutanecarbonitrile. One common method involves the reaction of 4-bromophenol with cyclobutanecarbonitrile in the presence of suitable reagents. The reaction proceeds through nucleophilic substitution, resulting in the desired product.
Reaction Conditions: The reaction typically occurs under reflux conditions using a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). Organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly employed. The reaction temperature and duration may vary depending on the specific conditions.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further optimization and scale-up.
Chemical Reactions Analysis
1-((4-Bromophenoxy)methyl)cyclobutanecarbonitrile can undergo various chemical reactions:
Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions.
Reduction: Reduction of the nitrile group to the corresponding amine is feasible.
Oxidation: Oxidation of the compound may lead to the formation of other functional groups.
Common reagents include strong bases (e.g., NaOH), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate).
Major products from these reactions include derivatives with modified functional groups or stereochemistry.
Scientific Research Applications
1-((4-Bromophenoxy)methyl)cyclobutanecarbonitrile finds applications in various fields:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its unique structure.
Agrochemicals: It may serve as a building block for designing new pesticides or herbicides.
Materials Science: The compound’s properties could contribute to novel materials or polymers.
Mechanism of Action
The exact mechanism by which 1-((4-Bromophenoxy)methyl)cyclobutanecarbonitrile exerts its effects remains an area of ongoing research. It may interact with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Properties
Molecular Formula |
C12H12BrNO |
|---|---|
Molecular Weight |
266.13 g/mol |
IUPAC Name |
1-[(4-bromophenoxy)methyl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H12BrNO/c13-10-2-4-11(5-3-10)15-9-12(8-14)6-1-7-12/h2-5H,1,6-7,9H2 |
InChI Key |
BWZMTCUZDSFEIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(COC2=CC=C(C=C2)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl (1S,2R,6R,7S,8R)-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate](/img/structure/B13009491.png)
![(S)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13009496.png)

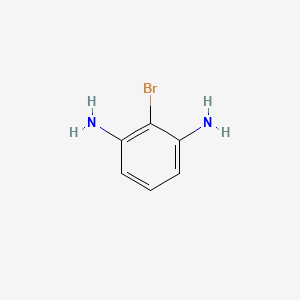
![4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid](/img/structure/B13009517.png)


![4-Isopropyl-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B13009527.png)
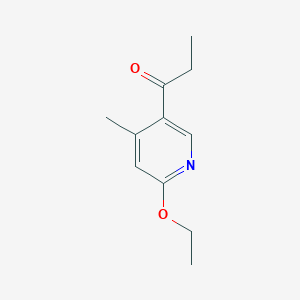
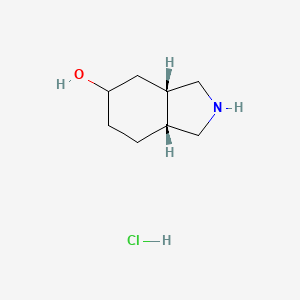
![Benzo[d]isothiazol-6-ylmethanamine](/img/structure/B13009541.png)
